Tetramethyloxetane-3-carboxylic acid

Medicinal Chemistry Chemical Stability Building Block Validation

Tetramethyloxetane-3-carboxylic acid is the definitive precursor for the DMOBO orthoester protecting group, delivering a 36-fold improvement in hydrolytic stability over the standard OBO group. Unlike generic oxetane-carboxylic acids prone to spontaneous lactonization and synthetic failure, its four methyl substituents confer superior kinetic stability and enable robust, multi-step protection of carboxylic acid functionalities. As a privileged oxetane building block, it fine-tunes lipophilicity, aqueous solubility, and metabolic stability in drug candidates. Choose this compound to eliminate isomerization risks and achieve reproducible, publication-ready results.

Molecular Formula C8H14O3
Molecular Weight 158.197
CAS No. 3199-92-6
Cat. No. B2798281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethyloxetane-3-carboxylic acid
CAS3199-92-6
Molecular FormulaC8H14O3
Molecular Weight158.197
Structural Identifiers
SMILESCC1(C(C(O1)(C)C)C(=O)O)C
InChIInChI=1S/C8H14O3/c1-7(2)5(6(9)10)8(3,4)11-7/h5H,1-4H3,(H,9,10)
InChIKeyNODCTISXOBMTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethyloxetane-3-carboxylic Acid (CAS 3199-92-6): A Highly Substituted Oxetane Building Block for Medicinal Chemistry and Chemical Biology


Tetramethyloxetane-3-carboxylic acid (also known as 2,2,4,4-tetramethyloxetane-3-carboxylic acid, CAS 3199-92-6, molecular formula C8H14O3) is a heterocyclic carboxylic acid featuring a strained four-membered oxetane ring with four methyl substituents at the 2- and 4-positions [1]. This compound is a derivative of the oxetane scaffold, a privileged motif in modern drug discovery valued for its ability to act as a bioisostere and fine-tune key physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability [2]. As a building block with a reactive carboxylic acid handle, it enables the rapid construction of diverse oxetane-containing small molecules for pharmaceutical research and chemical biology applications .

Why Generic Oxetane Carboxylic Acid Substitution Fails: Stability and Reactivity Risks with Tetramethyloxetane-3-carboxylic Acid


Interchanging oxetane-carboxylic acid building blocks without careful consideration can lead to significant synthetic failures and unreliable data. The primary risk stems from the well-documented intrinsic instability of many oxetane-carboxylic acids, which undergo spontaneous isomerization to (hetero)cyclic lactones upon storage at room temperature or under mild heating, a transformation that dramatically reduces reaction yields and introduces confounding variables in biological assays [1]. Furthermore, the presence and pattern of methyl substitution profoundly alters both the rate of isomerization and the compound's utility as a precursor for advanced derivatives. Tetramethyloxetane-3-carboxylic acid, with its four methyl groups, exhibits a kinetic stability profile distinct from less substituted analogs (e.g., oxetane-3-carboxylic acid or 3-methyloxetane-3-carboxylic acid), and its specific structure is essential for generating the DMOBO orthoester protecting group, which demonstrates a 36-fold increase in hydrolytic stability compared to the standard OBO group [2]. Substituting with a generic oxetane acid would forfeit these unique and quantitatively defined performance advantages.

Quantitative Performance Differentiation of Tetramethyloxetane-3-carboxylic Acid: Stability and Orthoester Formation


Enhanced Kinetic Stability: Tetramethyloxetane vs. Unsubstituted Oxetane-Carboxylic Acids in Isomerization to Lactones

A comprehensive study on the isomerization of oxetane-carboxylic acids revealed a clear relationship between methyl substitution and kinetic stability. While many popular oxetane-carboxylic acids were found to be highly unstable, rapidly isomerizing to lactones at room temperature [1], computational and experimental analyses indicate that tetramethyl substitution significantly retards this degradation pathway. The steric bulk of the four methyl groups in 2,2,4,4-tetramethyloxetane-3-carboxylic acid provides a kinetic barrier that is absent in the unsubstituted oxetane-3-carboxylic acid, thereby reducing the rate of unwanted ring-opening and lactonization. This enhanced stability translates to a more reliable shelf-life and more consistent performance in chemical reactions requiring heating or extended reaction times [2].

Medicinal Chemistry Chemical Stability Building Block Validation

Quantified Advantage in Orthoester Formation: DMOBO Protecting Group Kinetics and Hydrolytic Stability

In a direct head-to-head comparison, the orthoester derived from a tetramethyloxetane precursor (DMOBO) was formed 85 times faster than the standard OBO orthoester. More critically, the resulting DMOBO protecting group exhibited a 36-fold greater stability toward aqueous hydrolysis compared to the OBO group [1]. This quantitative data demonstrates that the tetramethyl substitution pattern directly and dramatically enhances both the kinetics of formation and the ultimate stability of a crucial synthetic intermediate, providing a clear and measurable advantage over the non-methylated alternative.

Organic Synthesis Protecting Group Strategy Process Chemistry

Optimal Use Cases for Tetramethyloxetane-3-carboxylic Acid Based on Differential Evidence


Scaffold for Robust Orthoester Protecting Groups in Complex Molecule Synthesis

This compound is the essential precursor for the DMOBO orthoester protecting group, which offers a 36-fold improvement in hydrolytic stability over the standard OBO group [1]. This makes it the preferred choice for protecting carboxylic acid functionalities in multi-step syntheses where robust protection against nucleophiles and aqueous hydrolysis is critical, particularly in the total synthesis of natural products or pharmaceuticals.

Medicinal Chemistry Building Block for Optimizing Drug-Like Properties

As a highly substituted oxetane, this compound serves as a versatile building block for introducing the oxetane motif into drug candidates. The oxetane ring is a well-established tool in medicinal chemistry to fine-tune key properties such as aqueous solubility, lipophilicity (LogD), and metabolic stability [2]. Its methyl substituents confer a unique steric and electronic environment compared to simpler oxetane acids, potentially leading to distinct and advantageous biological profiles when incorporated into lead compounds.

Investigating the Limits of Oxetane Ring Stability and Isomerization

The high degree of methyl substitution in tetramethyloxetane-3-carboxylic acid makes it an ideal probe for studying the fundamental relationship between steric bulk and the kinetic stability of the strained oxetane ring [3]. This compound can be used in systematic investigations to quantify the activation energy barrier for acid-catalyzed ring-opening and lactonization, providing valuable mechanistic insights that guide the design of more robust oxetane-containing molecules in both academic and industrial research settings.

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